N,N-Dimethylformamide diisopropyl acetal

Catalog No.
S774038
CAS No.
18503-89-4
M.F
C9H21NO2
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylformamide diisopropyl acetal

CAS Number

18503-89-4

Product Name

N,N-Dimethylformamide diisopropyl acetal

IUPAC Name

N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3

InChI Key

XOZZATXWQMOVHL-UHFFFAOYSA-N

SMILES

CC(C)OC(N(C)C)OC(C)C

Canonical SMILES

CC(C)OC(N(C)C)OC(C)C

N,N-Dimethylformamide diisopropyl acetal is a chemical compound with the molecular formula C₉H₂₁NO₂ and a CAS number of 18503-89-4. It appears as a colorless to pale yellow liquid, characterized by low volatility and solubility in most organic solvents. This compound is primarily recognized for its role in organic synthesis and as a solvent in various

DMF-DMA is classified as a hazardous material due to the following properties []:

  • Highly Flammable: It has a low flash point, posing a fire risk.
  • Acute Toxicity: Inhalation, ingestion, or skin contact can be harmful.
  • Eye Damage: Can cause serious eye irritation or damage.
  • Skin Irritation: May cause allergic skin reactions.
  • Suspected Reproductive Toxicity: May damage the unborn child based on limited evidence.
, particularly those involving acetal formation and hydrolysis. As an acetal, it can undergo hydrolysis in the presence of water to regenerate N,N-dimethylformamide and isopropanol. This reaction is significant in synthetic chemistry, where it can be used to protect carbonyl groups during various transformations. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the dimethylformamide moiety, which can act as a leaving group under certain conditions .

N,N-Dimethylformamide diisopropyl acetal can be synthesized through a reaction between N,N-dimethylformamide and isopropanol under acidic conditions. The process typically involves the following steps:

  • Reagents: Combine N,N-dimethylformamide with isopropanol.
  • Catalysis: Use an acid catalyst (such as sulfuric acid) to facilitate the reaction.
  • Reaction Conditions: Heat the mixture to promote acetal formation.
  • Isolation: After completion, separate the product through distillation or extraction methods.

This method allows for the efficient production of N,N-dimethylformamide diisopropyl acetal with high purity .

N,N-Dimethylformamide diisopropyl acetal finds utility in several applications:

  • Solvent: It serves as a solvent in organic synthesis and pharmaceutical preparations due to its ability to dissolve a wide range of compounds.
  • Protecting Group: In synthetic organic chemistry, it can act as a protecting group for carbonyl functionalities during multi-step reactions.
  • Research Tool: It is used in proteomics research and other biochemical applications where specific solvent properties are required .

N,N-Dimethylformamide diisopropyl acetal shares similarities with other acetals and solvents used in organic synthesis. Here are some comparable compounds:

Compound NameMolecular FormulaCAS NumberUnique Features
N,N-DimethylformamideC₃H₇N₃O68-12-2Widely used solvent with known biological activity
Diisopropyl etherC₆H₁₄O108-20-3Common solvent; less polar than N,N-dimethylformamide diisopropyl acetal
Ethylene glycol dimethyl etherC₆H₁₄O₂110-71-4Used as a solvent; more viscous than N,N-dimethylformamide diisopropyl acetal
Acetaldehyde dimethyl acetalC₅H₁₂O₂105-54-4Similar protective properties but different reactivity

The uniqueness of N,N-dimethylformamide diisopropyl acetal lies in its dual functionality as both a solvent and a protecting group for carbonyl compounds, making it particularly valuable in complex synthetic pathways where selective reactivity is required .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18503-89-4

Wikipedia

1,1-Diisopropoxytrimethylamine

Dates

Modify: 2023-08-15

Explore Compound Types